DibromoMal-PEG1 Folate

Description

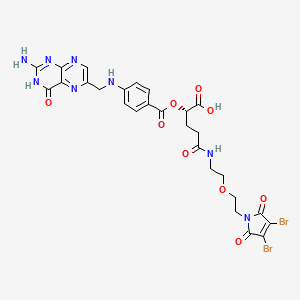

DibromoMal-PEG1 Folate is a synthetic folate derivative designed for targeted therapeutic applications. Its structure comprises three key components:

- Folate core: Enables binding to folate receptors (FR-α/β) overexpressed in certain cancers and inflammatory cells.

- PEG1 linker: A short polyethylene glycol (PEG) chain (1 ethylene glycol unit) that enhances solubility and reduces immunogenicity .

- Dibromomaleyl group: Two bromine atoms attached to a maleimide moiety, facilitating covalent conjugation to biomolecules (e.g., antibodies, nanoparticles) while improving stability .

This compound is primarily used in drug delivery systems, leveraging folate receptor-mediated endocytosis for precision targeting. Its design balances receptor affinity, stability, and pharmacokinetics.

Properties

IUPAC Name |

(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]oxy-5-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26Br2N8O9/c28-18-19(29)24(41)37(23(18)40)8-10-45-9-7-31-17(38)6-5-16(25(42)43)46-26(44)13-1-3-14(4-2-13)32-11-15-12-33-21-20(34-15)22(39)36-27(30)35-21/h1-4,12,16,32H,5-11H2,(H,31,38)(H,42,43)(H3,30,33,35,36,39)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKLURQOGYROJF-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC(CCC(=O)NCCOCCN2C(=O)C(=C(C2=O)Br)Br)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O[C@@H](CCC(=O)NCCOCCN2C(=O)C(=C(C2=O)Br)Br)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Br2N8O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DibromoMal-PEG1 Folate typically involves the following steps:

Preparation of Dibromo Maleimide: This involves the bromination of maleimide using bromine in an appropriate solvent.

Attachment of Polyethylene Glycol Linker: The dibromo maleimide is then reacted with a polyethylene glycol linker under controlled conditions to form the intermediate compound.

Conjugation with Folate: Finally, the intermediate is conjugated with folate under specific conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large-scale bromination of maleimide.

Polyethylene Glycol Linker Attachment: Industrial reactors are used to attach the polyethylene glycol linker.

Folate Conjugation: The final conjugation step is carried out in large batches to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

DibromoMal-PEG1 Folate undergoes several types of chemical reactions:

Substitution Reactions: The dibromo groups can be substituted with other nucleophiles.

Conjugation Reactions: The maleimide group can react with thiol groups in proteins or other molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and neutral pH.

Conjugation Reactions: Thiol-containing molecules are used under slightly basic conditions to facilitate the reaction.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Conjugates: When reacted with thiol-containing molecules, conjugates with proteins or nanoparticles are formed.

Scientific Research Applications

DibromoMal-PEG1 Folate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the conjugation of folate to other molecules.

Biology: Employed in the study of folate receptor-mediated processes.

Medicine: Utilized in targeted drug delivery systems, particularly for cancer therapy where folate receptors are overexpressed.

Industry: Applied in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of DibromoMal-PEG1 Folate involves its ability to target cells that overexpress folate receptors. The folate group binds to the folate receptor on the cell surface, facilitating the delivery of the conjugated molecule into the cell. This targeted delivery is particularly useful in cancer therapy, where the compound can deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

Key Insights :

- PEG Length : Shorter PEG chains (e.g., PEG1 in DibromoMal-PEG1) minimize steric hindrance, improving folate receptor binding compared to longer chains (PEG2/PEG4) .

- Bromine Atoms: DibromoMal-PEG1’s brominated maleimide enhances stability and conjugation efficiency over non-brominated analogs (e.g., Mal-PEG2 Folate) .

- Non-PEGylated Folates: Methotrexate lacks PEG but uses a glutamate backbone for intracellular retention, limiting its utility in targeted delivery .

Pharmacokinetic and Stability Profiles

Table 2: Experimental Data from Preclinical Studies

| Parameter | This compound | Mal-PEG2 Folate | PEG4-Folate | Methotrexate |

|---|---|---|---|---|

| Plasma Half-life (h) | 24 ± 2.1 | 18 ± 1.5 | 12 ± 1.0 | 8 ± 0.5 |

| Solubility (mg/mL) | 15.2 | 12.8 | 20.5 | 5.4 |

| FR-α Binding Affinity (nM) | 8.5 | 10.3 | 25.6 | 0.9 |

| Stability (pH 7.4, 25°C) | >96 h | 72 h | 48 h | 24 h |

Key Findings :

- Half-life : DibromoMal-PEG1’s brominated maleimide extends circulation time compared to Mal-PEG2 Folate and PEG4-Folate .

- Binding Affinity : The absence of bromine in Mal-PEG2 Folate reduces receptor affinity by ~20% compared to DibromoMal-PEG1 .

- Stability : Bromine atoms in DibromoMal-PEG1 prevent maleimide hydrolysis, critical for maintaining conjugate integrity .

Analytical and Detection Methods

This compound and its analogs are quantified using advanced chromatographic techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Detects folate vitamers with sensitivity ≤1 ng/mL, distinguishing DibromoMal-PEG1 from non-brominated analogs .

- High-Performance Ion-Exchange Chromatography : Resolves PEGylated folates based on charge differences .

Challenges :

- Brominated compounds (e.g., DibromoMal-PEG1) require isotopic dilution to avoid interference from endogenous folates during LC-MS/MS analysis .

Q & A

Q. What are the recommended methods for synthesizing DibromoMal-PEG1 Folate with high purity?

To achieve high-purity synthesis, employ stepwise conjugation protocols with real-time monitoring via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using H/C NMR (δ 6.6–8.2 ppm for aromatic folate protons) . Purification via size-exclusion chromatography (SEC) is critical to remove unreacted dibromomalemide or folate precursors .

Q. How can researchers characterize the conjugation efficiency of folate to the PEG backbone?

Use UV-Vis spectroscopy (λ~280 nm for folate quantification) paired with MALDI-TOF mass spectrometry to verify PEG-folate molecular weight shifts (~1 kDa increase). Comparative TLC (silica gel, chloroform/methanol) can resolve unbound folate from the conjugate .

Q. What stability-indicating assays are critical for assessing this compound under physiological conditions?

Conduct accelerated stability studies (pH 5–8, 37°C) with HPLC quantification of degradation products (e.g., free folate). Dynamic light scattering (DLS) monitors nanoparticle aggregation, while LC-MS identifies hydrolyzed by-products (e.g., malemide-PEG fragments) .

Q. What are the key considerations for designing a pharmacokinetic study of this compound in preclinical models?

Optimize sampling intervals (0.5–72 hours post-injection) to capture distribution/elimination phases. Use LC-MS/MS for plasma quantification, ensuring calibration curves account for matrix effects. Include control groups receiving free folate to assess targeting specificity .

Advanced Research Questions

Q. What experimental models are most appropriate for evaluating the tumor-targeting efficacy of this compound in vivo versus in vitro?

For in vitro studies, use FRα-overexpressing cell lines (e.g., KB cells) with competitive inhibition assays (excess free folate). For in vivo, employ xenograft models (e.g., HT-29 tumors in nude mice) and quantify tumor accumulation via fluorescence imaging (Cy5.5-labeled conjugate) or biodistribution analysis .

Q. How should researchers address discrepancies in reported cellular uptake rates across studies?

Systematically evaluate variables: FRα expression levels (flow cytometry), incubation temperature (4°C vs. 37°C to distinguish active/passive uptake), and endocytic inhibitors (chlorpromazine for clathrin-mediated pathways). Apply the PICOT framework to standardize experimental reporting (Population: cell type; Intervention: conjugate concentration; Comparison: free folate; Outcome: uptake rate; Time: incubation duration) .

Q. What computational chemistry approaches can predict the binding affinity of this compound to folate receptors?

Perform molecular docking (AutoDock Vina) using FRα crystal structures (PDB: 4LRH) to identify key binding residues (e.g., Asp81, Trp102). Validate with MD simulations (GROMACS) to assess complex stability under solvated conditions .

Q. How to optimize the molar ratio of dibromomalemide to folate during synthesis to minimize by-products?

Apply design of experiments (DoE) with varying stoichiometries (1:1 to 1:5) and reaction times (2–24 hours). Analyze by-products via LC-MS and use response surface methodology to identify optimal conditions (e.g., 1:3 ratio, 8 hours, 25°C) .

Q. What analytical techniques differentiate free folate from conjugated this compound in biological matrices?

Use size-exclusion chromatography (SEC-HPLC) to separate free folate (low MW) from the conjugate. Alternatively, employ folate receptor-coated magnetic beads for affinity capture, followed by ELISA quantification .

Q. How to validate the specificity of folate receptor-mediated uptake mechanisms versus passive diffusion?

Use FRα-knockdown cell lines (CRISPR/Cas9) and compare uptake to wild-type. Include FRα-negative controls (e.g., A549 cells). Quantify intracellular conjugate levels via ICP-MS (if metal-labeled) or confocal microscopy .

Q. Methodological Frameworks Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.